molecular formula C8H8ClNO2 B1624896 N-Hydroxy-2-methoxybenzimidoyl chloride CAS No. 74467-01-9

N-Hydroxy-2-methoxybenzimidoyl chloride

Cat. No. B1624896
CAS RN: 74467-01-9
M. Wt: 185.61 g/mol
InChI Key: KVDMQNUSKPRBGU-NTMALXAHSA-N
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Description

N-Hydroxy-2-methoxybenzimidoyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical, environmental, and industrial research. It has the molecular formula C8H8ClNO2 .


Molecular Structure Analysis

The molecular structure of N-Hydroxy-2-methoxybenzimidoyl chloride consists of a benzimidazole ring with a hydroxy group and a methoxy group attached to it . The molecular weight of this compound is 185.61 .

Scientific Research Applications

Polymer Applications and Characterization A novel polymer that switches from a cationic to a zwitterionic form upon UV irradiation was synthesized. This polymer, incorporating photolabile o-nitrobenzyl carboxymethyl pendants, demonstrates potential for DNA condensation/release and antibacterial activity modulation. Such materials could be significant for drug delivery systems and biofilm prevention (Sobolčiak et al., 2013).

Medicinal Chemistry and Drug Design In the context of medicinal chemistry, derivatives of N-Hydroxy-2-methoxybenzimidoyl chloride, such as N-methoxybenzimidoyl chloride, have been utilized in NMR studies to understand E/Z isomerism, providing valuable insights for drug design and the development of new pharmaceutical compounds (Schraml et al., 2002).

Green Chemistry for Catalysis Research into Friedel–Crafts acylation reactions using metal triflates in ionic liquids showcased how substituents akin to N-Hydroxy-2-methoxybenzimidoyl chloride can enhance regioselectivity and conversion rates, contributing to more sustainable and efficient synthetic routes in organic chemistry (Ross & Xiao, 2002).

Environmental and Material Science A Schiff base derived from vanillin (a flavor compound) and isoniazid (a medication) demonstrated outstanding anti-corrosion properties for copper in NaCl media. This synthesis, involving green chemistry principles, highlights the environmental applications of compounds related to N-Hydroxy-2-methoxybenzimidoyl chloride and their potential in protecting industrial materials (Mo et al., 2017).

Innovative Radiochemistry Approaches N-Hydroxy-4-fluorobenzimidoyl chloride, a compound structurally similar to N-Hydroxy-2-methoxybenzimidoyl chloride, was utilized in novel cycloadditions for the efficient preparation of 18F-labelled radiopharmaceuticals, showcasing its importance in developing diagnostic and therapeutic agents in nuclear medicine (Zlatopolskiy et al., 2012).

Future Directions

N-Hydroxybenzimidazole, a structurally similar compound to N-Hydroxy-2-methoxybenzimidoyl chloride, has been identified as a platform for N-oxyl radicals for direct C–H functionalization reactions . The flexible modifiable features of these structures enabled facile tuning of their catalytic performance . This suggests potential future directions for the use and study of N-Hydroxy-2-methoxybenzimidoyl chloride.

properties

IUPAC Name

(1Z)-N-hydroxy-2-methoxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDMQNUSKPRBGU-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458677
Record name N-Hydroxy-2-methoxybenzimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-methoxybenzimidoyl chloride

CAS RN

74467-01-9
Record name N-Hydroxy-2-methoxybenzimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Hydroxy-2-methoxybenzimidoyl chloride
Reactant of Route 2
N-Hydroxy-2-methoxybenzimidoyl chloride

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